Safety data sheet (SDS) for (2-Nitro-6-(trifluoromethyl)phenyl)boronic acid
Safety data sheet (SDS) for (2-Nitro-6-(trifluoromethyl)phenyl)boronic acid
Topic: Technical Handling & Safety Guide: (2-Nitro-6-(trifluoromethyl)phenyl)boronic acid Content Type: In-depth Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and drug development professionals.
Chemical Profile & Strategic Importance
(2-Nitro-6-(trifluoromethyl)phenyl)boronic acid represents a class of highly sterically hindered, electron-deficient arylboronic acids . In drug discovery, this reagent is a critical building block for introducing the 2-nitro-6-(trifluoromethyl)phenyl moiety—a pharmacophore often used to modulate metabolic stability and lipophilicity in kinase inhibitors and nuclear receptor ligands.
Critical Note on Identity:
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Chemical Name: (2-Nitro-6-(trifluoromethyl)phenyl)boronic acid
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CAS Number: Vendor-Specific / Custom Synthesis (Verify batch-specific CoA; often unassigned in public registries for this specific substitution pattern).
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Molecular Formula: C₇H₅BF₃NO₄
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Structural Challenge: The 2,6-disubstitution pattern (Ortho-Nitro + Ortho-CF₃) creates severe steric crowding around the boron center. Combined with the strong electron-withdrawing nature of the substituents, this molecule is kinetically unstable under standard cross-coupling conditions, prone to rapid protodeboronation .
Hazard Identification (GHS Classification)
While specific toxicological data for this exact analog may be limited, its structural congeners (e.g., 2-Nitrophenylboronic acid, 2-(Trifluoromethyl)phenylboronic acid) dictate the following GHS classification. Treat as a hazardous substance .
| Hazard Class | Category | Hazard Statement | Code |
| Skin Corrosion/Irritation | 2 | Causes skin irritation.[1][2] | H315 |
| Serious Eye Damage/Irritation | 2A | Causes serious eye irritation. | H319 |
| STOT - Single Exposure | 3 | May cause respiratory irritation. | H335 |
Expert Insight: The nitro group introduces a potential for energetic decomposition if heated under confinement, although the boronic acid moiety generally mitigates shock sensitivity compared to nitro-aromatics like TNT. However, thermal instability is the primary safety and quality concern.
Stability & Storage: The Protodeboronation Risk
The "Hidden" Hazard: Unlike simple phenylboronic acids, 2,6-disubstituted electron-deficient boronic acids are exceptionally prone to protodeboronation (cleavage of the C–B bond to yield the parent arene, 1-nitro-3-(trifluoromethyl)benzene).
Mechanism of Instability: Under basic conditions (common in Suzuki couplings), the formation of the boronate "ate" complex accelerates C–B bond hydrolysis. The steric bulk of the 2,6-substituents prevents efficient transmetalation to Palladium, allowing the faster protodeboronation pathway to dominate.
Storage Protocol (Self-Validating):
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Temperature: Store at -20°C . Room temperature storage leads to significant titer loss within weeks.
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Atmosphere: Store under Argon or Nitrogen . Moisture promotes boroxine formation and subsequent hydrolysis.
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Validation: Before use, perform a ¹H NMR in d₆-DMSO.
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Pass: Sharp singlets for aromatic protons.
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Fail: Appearance of new aromatic signals corresponding to the deboronated product (usually upfield shifted).
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Visualizing the Instability Pathway
Figure 1: The competition between productive coupling and destructive protodeboronation. Note the "Fast" pathway dominance due to 2,6-substitution.
Operational Protocol: Sterically Demanding Suzuki Coupling
Standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, H₂O/Dioxane) will likely fail, yielding only deboronated byproduct. The following protocol uses Buchwald Precatalysts to outcompete the decomposition pathway.
Reagents:
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Substrate: Aryl Halide (1.0 equiv)
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Boronic Acid: (2-Nitro-6-(trifluoromethyl)phenyl)boronic acid (1.5 - 2.0 equiv)
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Catalyst: XPhos Pd G3 or SPhos Pd G3 (2-5 mol%)
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Why: Rapid oxidative addition and formation of a monoligated Pd species that can access the sterically crowded boron center.
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Base: K₃PO₄ (3.0 equiv) or CsF (2.0 equiv)
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Why: Anhydrous bases minimize water-mediated hydrolysis.
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Solvent: Toluene/Water (10:1) or Anhydrous THF .
Step-by-Step Methodology:
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Inert Setup: Flame-dry a reaction vial and cool under a stream of Argon.
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Charge Solids: Add the Aryl Halide, Boronic Acid, Base (K₃PO₄), and Catalyst (XPhos Pd G3) to the vial.
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Checkpoint: Do not add solvent yet. Ensure all solids are under Argon.
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Degas Solvent: Sparge the solvent (Toluene/H₂O mixture) with Argon for 15 minutes.
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Why: Oxygen kills the active catalytic species, slowing the reaction and allowing deboronation to take over.
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Initiation: Add solvent via syringe. Seal the vial with a crimp cap (PTFE septum).
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Reaction: Heat to 80°C - 100°C for 2–12 hours.
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Monitoring: Check TLC/LCMS at 1 hour. If starting material remains but boronic acid is consumed, add a second portion of boronic acid (0.5 equiv).
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Workup: Cool to RT. Filter through Celite.[3] Dilute with EtOAc, wash with brine.[3]
Workflow Logic Diagram
Figure 2: Optimized workflow for handling labile boronic acids. The "Add More" loop accounts for the inevitable thermal decomposition of the reagent.
Emergency Response & First Aid
| Scenario | Immediate Action | Rationale |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. | Boronic acid dust is a respiratory irritant (H335). |
| Skin Contact | Wash with soap and water for 15 min. Remove contaminated clothing.[1][2][4] | Nitro-aromatics can be absorbed through skin; limit exposure time. |
| Eye Contact | Rinse cautiously with water for 15 min.[5] Remove contact lenses.[2][4][6] | Acidic nature of the boronic group can cause corneal damage (H319). |
| Spill | Sweep up (do not generate dust).[2][6] Place in a sealed container. | Prevent environmental release; boron compounds are phytotoxic. |
References
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Mechanism of Protodeboronation
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Handling 2,6-Disubstituted Boronic Acids
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Lozada, J., Liu, Z., & Perrin, D. M. (2014).[9] "Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids." The Journal of Organic Chemistry.
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Suzuki Coupling of Sterically Hindered Substrates
- Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.
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General Safety Data (Boronic Acids)
- Sigma-Aldrich Safety Data Sheet (Generic Phenylboronic Acid Templ
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
